1H-Tetrazole
Overview
Description
Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The parent compound has the formula CH₂N₄, and it exists in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. Tetrazoles are known for their aromaticity, with 1H- and 2H-tetrazole being aromatic, while 5H-tetrazole is non-aromatic . Tetrazoles have significant applications in pharmaceuticals, agriculture, and material science due to their unique structural and electronic properties .
Scientific Research Applications
Multicomponent Reactions
1H-Tetrazole is significant in medicinal chemistry due to its bioisosterism with carboxylic acid and amide moieties, as well as its metabolic stability. Multicomponent reaction (MCR) chemistry provides access to various tetrazole scaffolds, offering novelty, diversity, and complexity. MCR pathways to tetrazoles are still under research, highlighting the potential for further exploration in this field (Neochoritis, Zhao, & Dömling, 2019).
Synthesis Advancements
There have been significant developments in synthesizing 5-substituted 1H-tetrazoles, a bioisosteric replacement for carboxylic acids in medicinal chemistry. The synthesis techniques have evolved towards more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
Lithiation-Substitution Protocol
A lithiation-substitution protocol for benzylic tetrazoles has been reported, allowing modification of 1H-tetrazoles without protective groups. This method is significant for producing tetrazoles usable as carboxylate bioisosteres in pharmaceuticals (Wong, Lewandowska, Trowse, & Barker, 2019).
Medicinal Chemistry Applications
5-Substituted-1H-tetrazoles are used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. This review summarizes the medicinal chemistry of tetrazolic acids and highlights examples of tetrazole-containing drug substances (Herr, 2002).
Anhydrous Proton Conduction
1H-Tetrazoles are used for anhydrous proton conduction due to their low pKa. They have been incorporated into polymers, showing promise in applications like electrochemical impedance spectroscopy (Ricks-Laskoski et al., 2014).
Green Synthesis in Water
1H-Tetrazoles can be synthesized in water using zinc salts as catalysts. This method broadens the scope for various substrates like aromatic nitriles and thiocyanates, making the process eco-friendly (Demko & Sharpless, 2001).
Alkylation of 5-Substituted 1H-Tetrazoles
A novel approach for synthesizing diverse 2,5-disubstituted tetrazoles through alkylation of 5-substituted 1H-tetrazoles has been developed. This method enhances the synthesis efficiency and safety by avoiding the isolation of unstable intermediates (Reed & Jeanneret, 2021).
High-Temperature Microreactor Synthesis
High-temperature microreactor approaches have been employed for synthesizing 5-substituted 1H-tetrazoles, demonstrating its importance in coordination chemistry and as intermediates in synthetic transformations (Gutmann, Roduit, Roberge, & Kappe, 2010).
Preparation Methods
Tetrazoles can be synthesized through various methods, including:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method was used to prepare 1H-tetrazole for the first time.
Treatment of Organic Nitriles with Sodium Azide: This reaction, often catalyzed by iodine or silica-supported sodium bisulfate, is advantageous for synthesizing 5-substituted 1H-tetrazoles.
Deamination of 5-Aminotetrazole: This method involves the deamination of commercially available 5-aminotetrazole.
[3+2] Cycloaddition Reaction: This reaction between aryl diazonium and trimethylsilyldiazomethane is used to synthesize 2-aryl-2H-tetrazoles.
Industrial production methods often involve the use of environmentally benign catalysts and solvents to achieve high yields and purity .
3. Chemical Re
Properties
IUPAC Name |
2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 2H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
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Record name | 1,2,3,4-TETRAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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